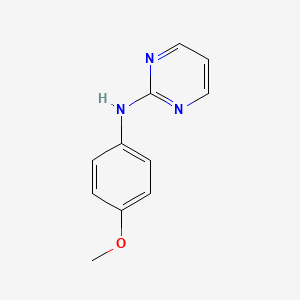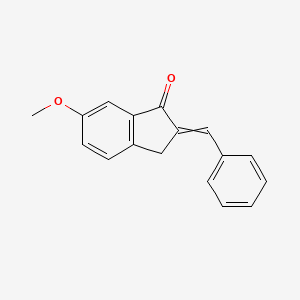
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO and a molecular weight of 320.65 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl group, which is further connected to the piperidine ring.
Preparation Methods
The synthesis of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 5-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 2-position.
Formation of Benzyl Bromide: The brominated product is then converted to 2-bromo-5-methoxybenzyl bromide.
Nucleophilic Substitution: The benzyl bromide reacts with piperidine under nucleophilic substitution conditions to form 4-(2-Bromo-5-methoxybenzyl)piperidine.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperidine ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by interacting with receptors, enzymes, or ion channels, leading to specific physiological effects .
Comparison with Similar Compounds
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-Bromopiperidine: A simpler derivative with a bromine atom directly attached to the piperidine ring.
4-(2-Bromo-5-methoxybenzylidene)piperidine hydrochloride: A structurally similar compound with a benzylidene group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19BrClNO |
|---|---|
Molecular Weight |
320.65 g/mol |
IUPAC Name |
4-[(2-bromo-5-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
InChI Key |
QAGMPCFDSJXEIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC2CCNCC2.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1H-Imidazol-1-yl)benzoyl]-4-benzylpiperazine](/img/structure/B8513550.png)


![trans 2-Isopropyl-[1,3]dioxan-5-ylamine](/img/structure/B8513576.png)

![[3-(2-nitroethenyl)phenyl] acetate](/img/structure/B8513594.png)


![N-{4-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-yl]phenyl}-N'-phenylurea](/img/structure/B8513613.png)



